molecular formula C12H23N3O4S B14943135 N-{[1-(morpholin-4-ylsulfonyl)piperidin-4-yl]methyl}acetamide

N-{[1-(morpholin-4-ylsulfonyl)piperidin-4-yl]methyl}acetamide

Cat. No.: B14943135
M. Wt: 305.40 g/mol
InChI Key: QPLSXUZXTWDURY-UHFFFAOYSA-N
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Description

N~1~-{[1-(MORPHOLINOSULFONYL)-4-PIPERIDYL]METHYL}ACETAMIDE is a compound that belongs to the class of sulfonamide derivatives. These compounds are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of both morpholine and piperidine rings in its structure contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{[1-(MORPHOLINOSULFONYL)-4-PIPERIDYL]METHYL}ACETAMIDE typically involves the reaction of 2-chloro-N-arylacetamides with sulfonamide derivatives under refluxing conditions in ethanol . The reaction proceeds with good to excellent yields, ranging from 57% to 97% .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity while minimizing the formation of by-products. This often includes the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-{[1-(MORPHOLINOSULFONYL)-4-PIPERIDYL]METHYL}ACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N~1~-{[1-(MORPHOLINOSULFONYL)-4-PIPERIDYL]METHYL}ACETAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N1-{[1-(MORPHOLINOSULFONYL)-4-PIPERIDYL]METHYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides . This inhibition disrupts the replication of DNA and RNA, leading to the death of microbial and cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-{[1-(MORPHOLINOSULFONYL)-4-PIPERIDYL]METHYL}ACETAMIDE is unique due to the presence of both morpholine and piperidine rings, which contribute to its distinct chemical and biological properties. Its ability to inhibit dihydrofolate reductase sets it apart from other similar compounds .

Properties

Molecular Formula

C12H23N3O4S

Molecular Weight

305.40 g/mol

IUPAC Name

N-[(1-morpholin-4-ylsulfonylpiperidin-4-yl)methyl]acetamide

InChI

InChI=1S/C12H23N3O4S/c1-11(16)13-10-12-2-4-14(5-3-12)20(17,18)15-6-8-19-9-7-15/h12H,2-10H2,1H3,(H,13,16)

InChI Key

QPLSXUZXTWDURY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1CCN(CC1)S(=O)(=O)N2CCOCC2

Origin of Product

United States

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